molecular formula C12H16FNO B14026157 ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol

Katalognummer: B14026157
Molekulargewicht: 209.26 g/mol
InChI-Schlüssel: OTOSXFWOPVAVJX-NEPJUHHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol is a chiral compound with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, benzyl bromide, and fluorinating agents.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Corresponding ketone.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a probe in studying biological processes involving fluorinated compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways The fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors The benzyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,4R)-4-Fluoroglutamine: A fluorinated amino acid analogue used in PET imaging.

    (2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: A structurally similar compound with different substituents.

Uniqueness

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol is unique due to its specific combination of a benzyl group and a fluorine atom on the pyrrolidine ring. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H16FNO

Molekulargewicht

209.26 g/mol

IUPAC-Name

[(2S,4R)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol

InChI

InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m1/s1

InChI-Schlüssel

OTOSXFWOPVAVJX-NEPJUHHUSA-N

Isomerische SMILES

C1[C@H](CN([C@@H]1CO)CC2=CC=CC=C2)F

Kanonische SMILES

C1C(CN(C1CO)CC2=CC=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.